![molecular formula C11H12O3 B2943424 4-Allyloxyphenylacetic acid CAS No. 72224-22-7](/img/structure/B2943424.png)
4-Allyloxyphenylacetic acid
Overview
Description
4-Allyloxyphenylacetic acid, also known as 4-allyloxy-2-phenylacetic acid, is a chemical compound that is commonly used in scientific research. This compound belongs to the class of organic compounds known as phenylacetic acids, which are compounds that contain a phenyl group attached to an acetic acid molecule. 4-Allyloxyphenylacetic acid is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Drug Synthesis
4-Allyloxyphenylacetic acid is utilized in the synthesis of various drugs due to its unique chemical structure. It can serve as a precursor or an intermediate in the creation of complex molecules. For example, it has been mentioned in the process of synthesizing S-(-)-atenolol, a medication used to treat cardiovascular diseases .
Mechanism of Action
Target of Action
It is structurally similar to phenylacetic acid and 4-hydroxyphenylacetic acid, which are known to interact with various enzymes and receptors in the body
Mode of Action
For instance, phenylacetic acid is known to act as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Biochemical Pathways
Phenylacetic acid, a structurally similar compound, is involved in the urea cycle . It’s also worth noting that 4-hydroxyphenylacetic acid, another structurally similar compound, has been found to be involved in the antioxidative action .
Pharmacokinetics
They demonstrate much more complex pharmacokinetic and pharmacodynamic behavior than small molecules .
Result of Action
For instance, 4-hydroxyphenylacetic acid has been found to suppress astrocyte activation by amplifying Trp-AhR-AQP4 signaling in experimental autoimmune encephalomyelitis mice .
Action Environment
It’s known that the presence of ascorbic acid decreases the expression of pro-inflammatory factors and increases the expression of wound-healing factors .
properties
IUPAC Name |
2-(4-prop-2-enoxyphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVOADYMWPGUPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxyphenylacetic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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